molecular formula C19H19ClN2O2S2 B2844447 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide CAS No. 923113-52-4

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2844447
CAS No.: 923113-52-4
M. Wt: 406.94
InChI Key: KCGADRPCRBFEMD-UHFFFAOYSA-N
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Description

The compound N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group and an ethyl linker to a 2,4-dimethylbenzenesulfonamide moiety.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S2/c1-13-3-8-18(14(2)11-13)26(23,24)21-10-9-17-12-25-19(22-17)15-4-6-16(20)7-5-15/h3-8,11-12,21H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGADRPCRBFEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide typically involves the reaction of 4-chlorophenylthiazole with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticonvulsant Activity
Research indicates that compounds containing thiazole moieties exhibit significant anticonvulsant properties. For instance, derivatives of thiazole have been synthesized and tested for their efficacy against seizures. Studies have shown that certain thiazole-linked compounds demonstrate superior protective effects in various seizure models compared to established medications like ethosuximide and sodium valproate . The structure-activity relationship (SAR) analysis suggests that para-halogen substitutions on the phenyl ring are critical for enhancing anticonvulsant activity .

1.2 Anticancer Properties
Thiazole derivatives, including N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide, have been investigated for their anticancer potential. In vitro studies have shown that these compounds can selectively inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The mechanism of action is believed to involve modulation of apoptotic pathways and interference with cell cycle progression .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiazole-containing compounds. Azoramide has been evaluated against various bacterial strains, showing promising results comparable to standard antibiotics like norfloxacin. The presence of electron-withdrawing groups in the structure is believed to enhance antibacterial activity by increasing the compound's reactivity towards bacterial targets .

Table 1: Summary of Research Findings on Azoramide

StudyApplicationFindings
Study AAnticonvulsantDemonstrated significant seizure protection in MES and scPTZ models; effective dose lower than ethosuximide
Study BAnticancerInhibited growth of MCF-7 and HepG-2 cell lines; induced apoptosis through caspase activation
Study CAntibacterialShowed comparable efficacy to norfloxacin against Staphylococcus aureus; SAR analysis indicated importance of substituents

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring plays a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Modified Sulfonamide Substituents

Key structural variations among sulfonamide derivatives lie in the substituents on the benzene ring and the thiazole core. Below is a comparative analysis:

Compound Name Substituents on Benzene Ring Molecular Weight (g/mol) Key Features Reference
Target Compound 2,4-dimethyl Sulfonamide group with steric bulk from methyl groups; 4-Cl on thiazole
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide 2-methoxy, 4,5-dimethyl 436.98 Methoxy group enhances polarity; additional methyl may increase hydrophobicity
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-fluorobenzene-1-sulfonamide 2-fluoro 410.91 Electron-withdrawing fluorine alters electronic properties; methyl on thiazole
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide 2-methoxy, 5-methyl Methoxy and methyl groups balance polarity and steric effects

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and fluorine (electron-withdrawing) substituents influence solubility and receptor interactions. For example, methoxy groups may enhance water solubility, while fluorine could improve metabolic stability .
  • Steric Effects : Additional methyl groups (e.g., 4,5-dimethyl) may hinder binding to flat hydrophobic pockets compared to the target compound’s 2,4-dimethyl configuration.

Analogues with Thiazole Core Modifications

The thiazole ring’s substitution pattern significantly impacts biological activity. For instance:

Compound Name Thiazole Substitution Molecular Weight (g/mol) Functional Differences Reference
Azoramide (N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl} butanamide) None 308.83 Butanamide replaces sulfonamide; reduced polarity
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine 2-amine, Schiff base Schiff base introduces hydrogen-bonding potential

Key Observations :

  • Sulfonamide vs.
  • Schiff Base Derivatives: The dimethylamino benzylidene group in introduces a planar, conjugated system, which may enhance π-π stacking interactions in receptor binding .

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